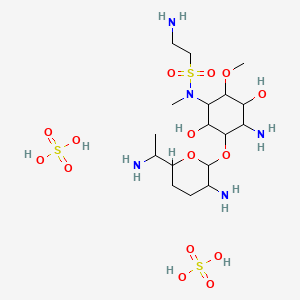
Aes-fortimicin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aes-fortimicin B, also known as this compound, is a useful research compound. Its molecular formula is C17H41N5O15S3 and its molecular weight is 651.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Aes-fortimicin B exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it is particularly effective against certain strains resistant to conventional antibiotics.
- In Vitro Studies : A study comparing the efficacy of fortimicins A and B revealed that while fortimicin A showed potent antibacterial activity, fortimicin B had weaker effects. Nevertheless, it still demonstrated significant activity against various pathogenic bacteria, including Escherichia coli and Staphylococcus epidermidis .
- Resistance Mechanisms : The compound's effectiveness is attributed to its ability to inhibit protein synthesis in bacteria. This mechanism is crucial in overcoming resistance mechanisms that often limit the effectiveness of other antibiotics .
Clinical Applications
The clinical application of this compound is primarily focused on treating infections caused by multidrug-resistant organisms.
- Case Studies : In a clinical setting, fortimicin B has been used to treat infections in patients where traditional treatments failed due to antibiotic resistance. For example, a case study documented the successful treatment of a severe E. coli infection in a patient with a history of resistance to multiple antibiotics .
- Synergistic Effects : Fortimicin B has shown synergistic effects when used in combination with other antibiotics, such as penicillin. This combination therapy can enhance the overall efficacy against enterococci and other resistant strains .
Future Research Directions
Ongoing research into this compound includes:
- Biosynthetic Pathways : Investigating the biosynthetic pathways that lead to the production of fortimicins may yield insights into enhancing their efficacy and stability .
- Clinical Trials : Further clinical trials are necessary to establish standardized dosing regimens and to evaluate long-term outcomes associated with its use in resistant infections.
Data Summary Table
特性
CAS番号 |
78609-45-7 |
|---|---|
分子式 |
C17H41N5O15S3 |
分子量 |
651.7 g/mol |
IUPAC名 |
2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylethanesulfonamide;sulfuric acid |
InChI |
InChI=1S/C17H37N5O7S.2H2O4S/c1-8(19)10-5-4-9(20)17(28-10)29-15-11(21)13(23)16(27-3)12(14(15)24)22(2)30(25,26)7-6-18;2*1-5(2,3)4/h8-17,23-24H,4-7,18-21H2,1-3H3;2*(H2,1,2,3,4) |
InChIキー |
MJUAIOBSEOKZQA-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)S(=O)(=O)CCN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
正規SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)S(=O)(=O)CCN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
同義語 |
4-N-(2-aminoethanesulfonyl)fortimicin B AES-fortimicin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















